![molecular formula C3H8NO5P B1505699 N-[Phosphono(~13~C)methyl]glycine CAS No. 287399-30-8](/img/structure/B1505699.png)
N-[Phosphono(~13~C)methyl]glycine
概要
説明
“N-[Phosphono(~13~C)methyl]glycine” is also known as Glyphosate . It is a broad-spectrum, non-selective systemic herbicide . It plays a crucial role in inhibiting the activity of 5-enolpyruvylshikimic acid-3-phosphate synthase, which is involved in aromatic amino acid biosynthesis .
Synthesis Analysis
“N-[Phosphono(~13~C)methyl]glycine” can be prepared starting from glycine, formaldehyde, and a tertiary base in an alcoholic solution . After the reaction is complete, a dialkyl phosphite is added. The reaction product is then hydrolyzed, and acidification yields the desired product in good purity .Molecular Structure Analysis
The molecular formula of “N-[Phosphono(~13~C)methyl]glycine” is C3H8NO5P. Its molecular weight is 170.07 g/mol. The InChI string representation of its structure isInChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i2+1. Chemical Reactions Analysis
“N-[Phosphono(~13~C)methyl]glycine” is a small molecule with three functional groups that make it highly polar, stable, and soluble in water . It is easily absorbed by the main components of the soil, such as clays, iron oxides, and humic substances .Physical And Chemical Properties Analysis
“N-[Phosphono(~13~C)methyl]glycine” is a powder . It has a melting point of 230 °C (dec.) (lit.) . The SMILES string representation of its structure isOC(=O)CNCP(O)(O)=O .
科学的研究の応用
Glyphosate Resistance and Protein Engineering
Glyphosate's widespread use as a herbicide is largely due to its high specificity for the plant enzyme enolpyruvyl shikimate-3-phosphate synthase, crucial in the shikimate pathway for aromatic amino acids biosynthesis. Research into glyphosate resistance has leveraged natural diversity, molecular evolution, and protein engineering to modify the enzyme's glyphosate binding, enhancing resistance in genetically modified crops. This approach allows for the herbicide's application post-emergence, effectively controlling weeds without harming the crops (Pollegioni, Schonbrunn, & Siehl, 2011).
Environmental Fate and Detection Techniques
The environmental fate of glyphosate and its metabolite AMPA has been studied extensively. Techniques such as dual element isotope analysis and derivatization-gas chromatography have advanced the understanding of glyphosate's sources, degradation pathways, and environmental persistence. These methodologies enable improved tracing of commercial glyphosate products and highlight the role of combined carbon and nitrogen isotope analysis in understanding glyphosate degradation under different environmental conditions (Mogusu et al., 2015).
作用機序
Safety and Hazards
将来の方向性
“N-[Phosphono(~13~C)methyl]glycine” has been investigated for its inhibitive effect on the corrosion of carbon steel in neutral solutions . It has been found that N-phosphonomethyl substitution increases inhibition efficiency in all cases . This suggests potential future applications in corrosion prevention .
特性
IUPAC Name |
2-(phosphono(113C)methylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)N[13CH2]P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00711508 | |
| Record name | N-[Phosphono(~13~C)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00711508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Phosphono(~13~C)methyl]glycine | |
CAS RN |
287399-30-8 | |
| Record name | N-[Phosphono(~13~C)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00711508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-30-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



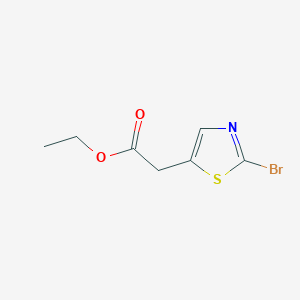
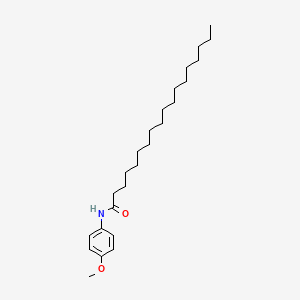
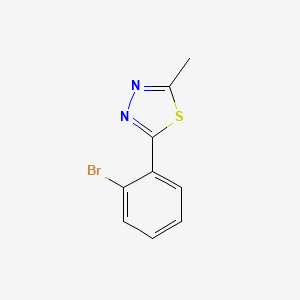

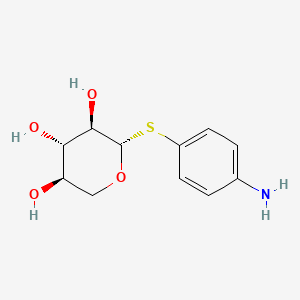

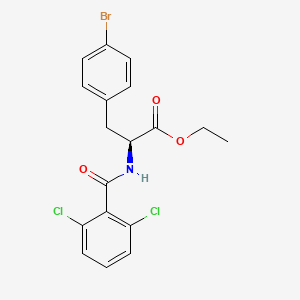
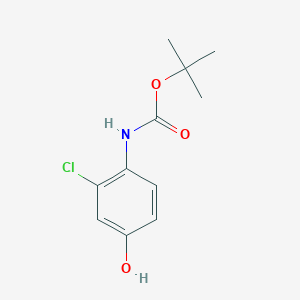
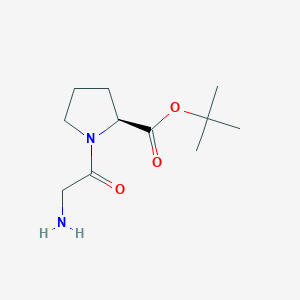
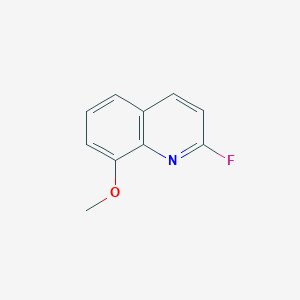
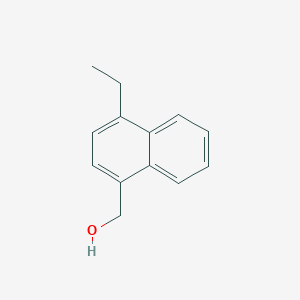
![2-(1-(6-[(2-(P-Toluolsulfonyloxy)ethyl)(methyl)amino]-2-naphthyl)ethylidene)malonitrile](/img/structure/B1505641.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B1505649.png)
![9-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B1505658.png)